1-(1-Phenylethyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

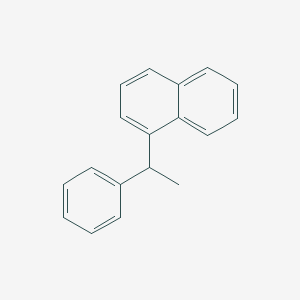

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16 |

|---|---|

Molecular Weight |

232.3 g/mol |

IUPAC Name |

1-(1-phenylethyl)naphthalene |

InChI |

InChI=1S/C18H16/c1-14(15-8-3-2-4-9-15)17-13-7-11-16-10-5-6-12-18(16)17/h2-14H,1H3 |

InChI Key |

AZGVYQZXBPBCBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Phenylethyl Naphthalene and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing the 1-(1-phenylethyl)naphthalene scaffold rely on established organic reactions, including reductive couplings, cyclizations of tailored precursors, and alkylation reactions.

Reductive Coupling Reactions of Acetyl Naphthalene (B1677914) Derivatives with Arylboronic Acids

A significant method for the synthesis of this compound derivatives is the one-pot, two-step reductive coupling reaction involving acetyl naphthalene derivatives, tosylhydrazide, and arylboronic acids. researchgate.netresearchgate.net This process first involves the in-situ formation of a N-tosylhydrazone from the acetylnaphthalene. This intermediate then undergoes a reductive coupling with an arylboronic acid to yield the final product. researchgate.netsci-hub.se

This synthetic protocol has been shown to produce substituted 1-(or 2)-(1-phenylethyl)naphthalenes in moderate to excellent yields. researchgate.netresearchgate.net Research has demonstrated that the choice of solvent is critical for the success of the coupling reaction. Toluene is the preferred solvent for reactions starting with 1-acetylnaphthalene derivatives, while 1,4-dioxane (B91453) is more suitable for 2-acetylnaphthalene (B72118) derivatives. researchgate.netresearchgate.net The versatility of this reaction is highlighted by its tolerance of a wide variety of substrates and functional groups, and its applicability to multi-gram scale synthesis. researchgate.netsci-hub.se This method has also been extended to the synthesis of naphthylmethyl-substituted carbazolyl compounds. researchgate.net

Table 1: Substrate Scope in Reductive Coupling of 1-Acetylnaphthalene Tosylhydrazone with Various Arylboronic Acids This table is representative of typical findings in the field and is for illustrative purposes.

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | This compound | 85 |

| 2 | 4-Methylphenylboronic acid | 1-(1-(p-Tolyl)ethyl)naphthalene | 88 |

| 3 | 4-Methoxyphenylboronic acid | 1-(1-(4-Methoxyphenyl)ethyl)naphthalene | 82 |

| 4 | 4-Chlorophenylboronic acid | 1-(1-(4-Chlorophenyl)ethyl)naphthalene | 75 |

| 5 | 3-Fluorophenylboronic acid | 1-(1-(3-Fluorophenyl)ethyl)naphthalene | 78 |

Cyclization Reactions from Precursors such as β-Benzoyl Propionic Acid

A well-established route to the 1-phenylnaphthalene (B165152) core structure involves the cyclization of precursors derived from β-benzoyl propionic acid. ijmr.net.inthepharmajournal.com This acid serves as a versatile starting material which, after initial modification, undergoes an intramolecular cyclization to form the naphthalene ring system. orgsyn.orgafricaresearchconnects.com

The Perkin condensation provides a classical pathway to synthesize the necessary precursors for cyclization. thepharmajournal.com In this approach, β-benzoyl propionic acid is condensed with an aromatic aldehyde, such as benzaldehyde, in the presence of acetic anhydride (B1165640) and a weak base. asianpubs.orgquora.com This reaction typically yields an α-arylidene-β-benzoyl propionic acid. asianpubs.org

Following the condensation, the resulting intermediate undergoes an intramolecular cyclization reaction to form the 1-phenylnaphthalene skeleton. thepharmajournal.comasianpubs.org This ring-closing step is commonly promoted by strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), which facilitate the dehydration and aromatization process to yield derivatives like 1-phenyl-3-carbomethoxy naphthalene or 1-phenyl naphthoic acid. asianpubs.orgasianpubs.org

In an effort to develop more environmentally benign synthetic methods, green chemistry principles have been applied to the cyclization step. ijmr.net.in Nanozeolites have been introduced as effective, reusable heterogeneous catalysts for the cyclization of α-arylidene-β-benzoyl propionic acid, replacing traditional corrosive and difficult-to-recycle acids like PPA and H₂SO₄. ijmr.net.inresearchgate.net

The use of nanozeolites, often in conjunction with energy-efficient techniques like microwave or ultrasonication irradiation, has been shown to offer significant advantages. ijmr.net.inresearchgate.net These green approaches can lead to higher yields, drastically reduced reaction times, and lower energy consumption compared to conventional heating methods. ijmr.net.inresearchgate.net The catalyst can often be recovered and reused, further enhancing the sustainability of the process. researchgate.net

Reductive Alkylation Methods

Alkylated naphthalenes can be synthesized through methods such as Friedel-Crafts alkylation. wikipedia.orgnumberanalytics.com This electrophilic aromatic substitution reaction involves reacting naphthalene with an alkylating agent, such as an alkyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). numberanalytics.comresearchgate.net For the synthesis of this compound, this would conceptually involve the reaction of naphthalene with a 1-phenylethyl halide. The reaction generally leads to a mixture of mono- and poly-alkylated products, with the regioselectivity (substitution at the 1- or 2-position) being influenced by reaction conditions. numberanalytics.com Zeolite catalysts have also been employed to improve selectivity in naphthalene alkylation, particularly for producing mono-alkylated products. google.com

Enantioselective Synthesis and Chiral Control

The this compound molecule possesses a stereogenic center, meaning it can exist as two non-superimposable mirror images or enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other is a key area of research.

Chiral control in the synthesis of derivatives of this compound has been successfully achieved through asymmetric synthesis strategies. One common approach involves the use of chiral auxiliaries. For instance, a chiral amine, such as (R)-(+)-1-phenylethylamine, can be reacted with a precursor molecule to introduce a chiral element. nih.govtdl.org This auxiliary can direct the stereochemical outcome of subsequent reactions, such as Suzuki-Miyaura cross-couplings. nih.govtdl.orgoup.com In one example, (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid was synthesized and coupled with 1,8-dibromonaphthalene (B102958). nih.govtdl.org The chiral auxiliary controls the formation of a specific diastereomer.

Another strategy involves asymmetric nucleophilic addition, where a chiral ligand or catalyst controls the addition of a nucleophile to a prochiral substrate. nih.gov For example, the asymmetric addition of an organometallic reagent to a ketone precursor in the presence of a chiral sulfinamide can generate the desired stereocenter with high enantioselectivity. nih.gov These methods are crucial for creating multilayered 3D chiral molecules where the orientation and stereochemistry are precisely controlled. tdl.org

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins or ketones, directly establishing a chiral center. For the synthesis of this compound scaffolds, this typically involves the reduction of a corresponding 1-(1-phenylvinyl)naphthalene (B15067336) or a related unsaturated precursor.

The use of earth-abundant metals like cobalt in asymmetric catalysis has gained significant traction. Research has demonstrated that cobalt complexes can effectively catalyze the hydrogenation of 1,1-diarylethenes to produce chiral 1,1-diarylethanes, a category that includes this compound. nih.govorganic-chemistry.org

A notable method employs bench-stable chiral oxazoline (B21484) iminopyridine-cobalt complexes as precatalysts. nih.govorganic-chemistry.org This process can be conducted under mild conditions, such as at room temperature and under 1 atmosphere of hydrogen, making it highly practical. nih.gov A key finding in this area is the "o-chloride effect," where the presence of a chloro group on one of the aryl rings of the substrate significantly enhances enantioselectivity. nih.govorganic-chemistry.org This chloro group can be easily removed or transformed in subsequent steps, highlighting the versatility of the protocol for synthesizing a variety of chiral 1,1-diarylethanes. nih.gov The combination of a non-precious metal catalyst and mild reaction conditions makes this an efficient and potentially scalable approach. organic-chemistry.org

Table 1: Cobalt-Catalyzed Asymmetric Hydrogenation of 1,1-Diarylethene Substrates

| Substrate | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| 1-chloro-2-(1-phenylvinyl)benzene | Chiral oxazoline iminopyridine-Co complex | H₂ (1 atm), Room Temp | High | >95% | nih.gov, organic-chemistry.org |

Ruthenium-based catalysts, particularly those featuring optically active phosphine (B1218219) ligands like BINAP, are renowned for their high efficiency and selectivity in asymmetric hydrogenations. rsc.org These catalysts are effective for the reduction of various unsaturated compounds, including alkenes, ketones, and imines, to generate chiral products. nih.govrsc.orgresearchgate.net

In the context of phenylethyl naphthalene synthesis, these ruthenium complexes can be used to reduce prochiral precursors such as 1-(1-phenylvinyl)naphthalene or related imine structures. nih.govacs.org For instance, the asymmetric hydrogenation of a C=N bond in a 1-phenyl-3,4-dihydroisoquinoline, which shares structural motifs, has been successfully achieved using ruthenium complexes of (R)-BINAP or (R)-T-BINAP, yielding the corresponding chiral tetrahydroisoquinoline with high enantioselectivity. rsc.org The general principle involves the coordination of the substrate to the chiral metal center, followed by a stereoselective hydrogen transfer, where the chiral ligand environment dictates the facial selectivity of the reduction. researchgate.net

Table 2: Ruthenium-Catalyzed Asymmetric Reduction

| Precursor Type | Catalyst System | Ligand Example | Product Type | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| 1,1-Diarylethylene | [RuCl₂(p-cymene)]₂ / Chiral Phosphine | P-stereogenic monophosphines | Chiral 1,1-Diarylethane | up to 45% | researchgate.net |

| 1-Phenyl-DHIQ | Ru₂(OAc)₂(L) | (R)-BINAP | Chiral 1-Phenyl-THIQ | >95% | rsc.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a classical yet effective strategy where a chiral molecule is temporarily attached to an achiral substrate to direct a diastereoselective reaction. After the desired chiral center is created, the auxiliary is cleaved.

This approach can be applied to the synthesis of this compound precursors. For example, amide-based substrates derived from amines and lactones can be synthesized using C₂-symmetric chiral auxiliaries. uclan.ac.uk These auxiliaries can then induce chirality during key bond-forming reactions, such as aryl migrations. uclan.ac.uk Another documented strategy involves using enantiomerically pure sulfoxides as chiral auxiliaries. For instance, (S)-4-methylphenyl 2-methylphenyl sulfoxide (B87167) has been used to react with fluorinated aldimines to form chiral amines with moderate stereoselectivity. mdpi.com Although not a direct synthesis of the target compound, this illustrates the principle of using an auxiliary to control the formation of a new stereocenter adjacent to an aryl group.

Control of Multilayer 3D Chirality through Suzuki Couplings and Related Processes

A highly sophisticated approach to synthesizing derivatives of this compound involves the construction of complex, multi-layered 3D chiral molecules. mdpi.comnih.govfrontiersin.org These strategies often rely on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. oup.com

In this methodology, the chiral (R)-1-phenylethylamine moiety is incorporated into one of the coupling partners from the start, typically as a chiral amide. nih.govfrontiersin.org A common building block is (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid. nih.govoup.com This chiral boronic acid is then coupled with a difunctionalized naphthalene core, such as 1,8-dibromonaphthalene or 4,7-bis(8-bromonaphthalen-1-yl)benzo[c] nih.govmdpi.comoup.comthiadiazole. mdpi.comnih.gov

The reaction, catalyzed by a palladium complex like Pd(PPh₃)₄ with a base such as K₂CO₃, results in the formation of diastereomeric products. nih.govoup.com These diastereomers can often be separated by chromatography. frontiersin.org This method not only creates the desired phenylethyl naphthalene framework but also assembles larger, architecturally complex molecules with both central and axial chirality. mdpi.com

Table 3: Synthesis of this compound Derivatives via Suzuki Coupling

| Naphthalene Core | Chiral Coupling Partner | Catalyst/Base | Yield | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|---|---|

| 1,8-dibromonaphthalene | (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 58% (for mono-coupling) | N/A | nih.gov, |

| 4,7-bis(8-bromonaphthalen-1-yl)benzo[c] nih.govmdpi.comoup.comthiadiazole | (R)-4-carbamoylphenylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 16-48% | 1.49:1 to 3.00:1 | mdpi.com |

Enantiomer Differentiation in Photorearrangement Reactions

Photochemical reactions offer unique pathways for molecular transformations. Enantiomer differentiation in such reactions can occur when chiral molecules interact differently with light or when a chiral center influences the course of a photorearrangement. While specific examples detailing the synthesis of this compound via photorearrangement are not extensively documented, the principles can be inferred from related systems.

Studies on the photolysis of enantiomerically pure phenethyl derivatives have shown that certain photochemical hydrogen shifts can be effectively irreversible, with recovered starting material showing no racemization. caltech.edu This suggests that if a photo-excited state leads to the formation of the chiral center, it can do so with high fidelity.

Furthermore, photoreactions of naphthol derivatives bearing chiral groups can lead to the formation of reactive intermediates like quinone methides. researchgate.net The chirality present in the starting material can influence the subsequent reactions of these intermediates with nucleophiles. For example, irradiation of certain 2-alkylphenacyl derivatives can lead to photoenol intermediates, which then form new products, a process that can be influenced by existing stereocenters. nih.gov

Derivatization and Functionalization Strategies

Once the core this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives. These functionalization strategies can target the naphthalene ring, the phenyl ring, or functional groups introduced during the synthesis.

A key strategy involves the transformation of functional groups used to facilitate the primary synthesis. For example, the amide group present in the multilayered 3D molecules synthesized via Suzuki coupling can be converted into a variety of other functionalities, including nitriles, carbamates, amines, and hydroxyl groups. mdpi.com

Another approach involves the dearomative functionalization of the naphthalene core. Solvothermal treatment of 1-naphthylmethylamine precursors can lead to the formation of 1,4-dihydronaphthalene-1-carbonitriles. nih.govacs.org These intermediates, which possess a quaternary carbon center, can be trapped with various electrophiles. acs.org The alkene moiety within the resulting dihydronaphthalene ring is also amenable to further derivatization, such as epoxidation or bromoarylation, allowing for the construction of complex, sp³-rich scaffolds. nih.govacs.org

Table 4: Derivatization of Naphthalene-Based Scaffolds

| Starting Material Moiety | Reagents/Reaction | Product Moiety/Structure | Source |

|---|---|---|---|

| Chiral Amide Group | Dehydration, Hydrolysis, etc. | Nitrile, Carboxylic Acid, Amine, Hydroxyl | mdpi.com |

| 1,4-Dihydronaphthalene-1-carbonitrile | Br₂, CH₃CN | Bicyclo[3.3.1]nonane derivative | nih.gov |

| 1,4-Dihydronaphthalene-1-carbonitrile | m-CPBA (Epoxidation) | Diastereoselective epoxide | acs.org |

Chemical Derivatization for Analytical and Research Purposes

In the analysis of chiral compounds such as this compound, chemical derivatization is a crucial technique employed to facilitate separation and quantification of enantiomers. This process involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties and can be separated using achiral chromatographic methods like High-Performance Liquid Chromatography (HPLC).

For amines structurally similar to the phenylethylamine core of this compound, a variety of CDAs are utilized. These reagents are typically enantiomerically pure and react with the target compound to yield diastereomeric products that can be resolved on standard stationary phases. nih.gov The choice of CDA is critical and often depends on the functional groups present in the analyte and the analytical detection method being used.

Commonly used chiral derivatizing agents for primary and secondary amines include isocyanates, isothiocyanates, and acyl chlorides. For instance, (R)-(+)-1-phenylethyl isocyanate (PEIC) is a well-established reagent for the derivatization of chiral amines. nih.gov The reaction proceeds under mild conditions, forming urea (B33335) derivatives. Similarly, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) are effective derivatizing agents that produce diastereomeric thioureas and amides, respectively. nih.gov These reactions are generally complete within an hour at temperatures ranging from 25-70°C. nih.gov

Another powerful technique for the determination of enantiomeric excess involves the use of chiral phospholidine-based derivatizing agents, which allows for analysis by ³¹P NMR spectroscopy. rug.nl These reagents react with chiral amines to form diastereomeric phosphonamides, which exhibit distinct chemical shifts in the ³¹P NMR spectrum, allowing for direct quantification of the enantiomeric ratio. rug.nl

The following table summarizes common chiral derivatizing agents applicable for the analysis of chiral amines, which could be adapted for this compound if it were functionalized with an amine group, or for its amino-derivatives.

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Derivative Formed | Analytical Method |

|---|---|---|---|---|

| (R)-(+)-1-Phenylethyl isocyanate | PEIC | Amines | Urea | HPLC nih.gov |

| (-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | Amines | Amide | HPLC nih.gov |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amines | Thiourea (B124793) | HPLC nih.gov |

| 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl isothiocyanate | AITC | Amines | Thiourea | HPLC nih.gov |

| S-(-)-N-(Trifluoroacetyl)prolyl chloride | TFAPC | Amines | Amide | GC-MS researchgate.net |

| Chiral Phospholidine Reagents | - | Amines, Alcohols, Thiols | Phosphonamide | ³¹P NMR rug.nl |

Nucleophilic Substitution Reactions to Introduce this compound Moieties

The this compound scaffold can be introduced into a molecule through nucleophilic substitution reactions where a derivative of this compound acts as the electrophile. A common strategy involves activating the benzylic position of the phenylethyl group, making it susceptible to attack by a nucleophile.

A key precursor for these reactions is a compound where a good leaving group is attached to the benzylic carbon, such as 1-(1-chloroethyl)naphthalene. This chloro-derivative can be synthesized and subsequently reacted with various nucleophiles to form a new carbon-nucleophile bond. The reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, solvent, and reaction conditions. Given the secondary benzylic nature of the carbocation that would be formed, which is stabilized by both the phenyl and naphthyl rings, an Sₙ1 pathway involving a carbocation intermediate is plausible, especially with weak nucleophiles. evitachem.comrsc.org

For example, 1-[(1R)-1-chloroethyl]naphthalene can undergo substitution reactions where the chlorine atom is replaced by nucleophiles such as hydroxide (B78521) ions (OH⁻) to yield the corresponding alcohol, or by amines (R-NH₂) to form substituted amines. Similarly, ether linkages can be formed by reacting a suitable precursor with an alcohol or alkoxide. A patent describes the synthesis of 1-[1-(but-2-ynyloxy)ethyl]naphthalene by reacting α-methyl-1-naphthyl-methanol with 2-butyn-1-ol (B121050) in the presence of zinc(II) chloride. google.com In this case, the alcohol is protonated to form a good leaving group (water), which is then displaced by the other alcohol acting as a nucleophile.

The table below provides examples of nucleophilic substitution reactions to introduce the this compound moiety.

| Substrate | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 1-[(1R)-1-Chloroethyl]naphthalene | Hydroxide (OH⁻) | 1-(1-Naphthyl)ethanol | Typical nucleophilic substitution conditions |

| 1-[(1R)-1-Chloroethyl]naphthalene | Amine (R-NH₂) | N-Substituted-1-(1-naphthyl)ethylamine | Typical nucleophilic substitution conditions |

| 2-(1-Chloroethyl)naphthalene | Aniline | N-Phenyl-1-(2-naphthyl)ethylamine | Reflux in a suitable solvent with a base like K₂CO₃ evitachem.com |

| α-Methyl-1-naphthyl-methanol | 2-Butyn-1-ol | 1-[1-(But-2-ynyloxy)ethyl]naphthalene | Zinc(II) chloride in dichloroethane at room temperature google.com |

| 1-(Naphthalen-2-yl)ethyl 2,2,2-trichloroacetimidate | Trimethylaluminum | 2-(1-Phenylethyl)-naphthalene (via methylation of a related precursor) | Lewis acid promoter nih.gov |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Structural Characterization

A suite of advanced spectroscopic methods is employed to comprehensively characterize 1-(1-Phenylethyl)naphthalene. These techniques probe different aspects of the molecular structure, from the nuclear environment to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In studies of derivatives like 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester, which contains the 1-phenylethyl-naphthalene core, specific chemical shifts are observed. researchgate.net The protons of the methyl group in the phenylethyl moiety typically appear as a doublet, while the methine proton (the one at the chiral center) presents as a quartet due to coupling with the methyl protons. researchgate.netmsu.edu For instance, in the aforementioned ester derivative, the methine protons are observed as two distinct quartets at 4.63 ppm and 4.75 ppm. researchgate.net The aromatic protons of the phenyl and naphthalene (B1677914) rings resonate in the downfield region of the spectrum. researchgate.net

In ¹³C NMR, the carbons of the phenylethyl and naphthalene units show characteristic signals. The aliphatic methyl carbons are found in the upfield region, while the methine carbons appear further downfield. researchgate.net The aromatic carbons of both the phenyl and naphthalene rings are observed in the characteristic range of approximately 120-145 ppm. researchgate.net

Table 1: Representative NMR Data for the 1-Phenylethyl-Naphthalene Moiety in a Derivative researchgate.net

| Nucleus | Signal Type | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H | Quartet | 4.63, 4.75 | -CH- (Methine) |

| ¹H | Multiplet | 7.0 - 8.4 | Aromatic H |

| ¹³C | Signal | 38.02, 40.83 | -CH- (Methine) |

| ¹³C | Signal | ~21 | -CH₃ (Methyl) |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the identification and quantification of individual components in a mixture.

GC-MS analysis of related compounds such as 1,2,3,4-tetrahydro-5-(1-phenylethyl)-naphthalene provides insights into the fragmentation patterns that can be expected for this compound. nih.gov The molecular ion peak (M+) would confirm the molecular weight of the compound. Common fragmentation pathways would likely involve the cleavage of the bond between the ethyl group and the naphthalene ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the phenylmethyl fragment and a naphthyl-containing fragment. LC-MS is particularly useful for analyzing less volatile or thermally labile derivatives. sielc.comresearchgate.net

The FTIR spectrum of compounds containing the this compound structure exhibits characteristic absorption bands. researchgate.netijcm.ir These include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic rings (phenyl and naphthalene) give rise to a series of sharp absorption bands in the 1450-1600 cm⁻¹ region. ijcm.ir

C-H bending vibrations: Out-of-plane bending vibrations for the substituted aromatic rings are also characteristic.

FT-Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the aromatic systems. researchgate.net

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | FTIR, FT-Raman |

| Aliphatic C-H Stretch | < 3000 | FTIR, FT-Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, FT-Raman |

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum is characteristic of the chromophores present in the structure. For this compound, the chromophoric system consists of the phenyl and naphthalene moieties.

The naphthalene ring system is known to have strong absorptions in the UV region. aatbio.comnist.gov The presence of the phenylethyl substituent can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and may affect the intensity of the absorption bands compared to unsubstituted naphthalene. Studies on related compounds like 1-phenylnaphthalene (B165152) show characteristic absorption spectra resulting from the conjugated π-electron systems. aatbio.comresearchgate.net The electronic spectrum of a chiral Schiff base containing a phenylethyl group also shows strong absorption bands in the UV region. ijcm.ir

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

While the crystal structure for this compound itself is not detailed in the provided context, extensive crystallographic data exists for its derivatives. For example, the structure of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester has been determined. researchgate.netsibran.ru This analysis reveals the conformation of the molecule in the crystal lattice. In this derivative, the naphthalene unit is essentially planar, and the study reports the specific dihedral angles between the naphthalene plane and the attached phenyl rings. researchgate.netsibran.ru Such data is crucial for understanding the steric interactions and packing forces that govern the solid-state structure. The analysis of a cobalt complex with a ligand containing the 1-phenylethyl)naphthalene moiety also utilized single-crystal X-ray crystallography to determine its distorted square pyramidal or trigonal bipyramidal geometry. grafiati.com

Table 3: Crystallographic Data for 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester researchgate.netsibran.ru

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.4530(5) |

| b (Å) | 13.9185(5) |

| c (Å) | 13.5714(4) |

| β (°) | 87.174(3) |

| Volume (ų) | 2726.76(16) |

| Z | 4 |

Chiroptical Spectroscopy

This compound is a chiral molecule due to the stereocenter at the benzylic carbon of the phenylethyl group. Chiroptical spectroscopy techniques are essential for studying its stereochemical properties. These methods measure the differential interaction of chiral molecules with left and right circularly polarized light. acs.org

Key chiroptical techniques include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA). acs.org

Electronic Circular Dichroism (ECD): ECD spectroscopy, measured in the UV-Vis region, is highly sensitive to the absolute configuration of the chiral center and the conformation of the molecule. unipd.it Studies on cobalt(II) complexes incorporating chiral N-1-(1-phenylethyl)-2-oxo-1-naphthaldiminato ligands show distinct ECD spectra. nih.gov The spectra are dominated by the electronic transitions of the aromatic chromophores, and the sign and intensity of the Cotton effects can be correlated with the (R) or (S) configuration at the stereocenter. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized light in the infrared region. It provides detailed stereochemical information based on the vibrational modes of the molecule. For the aforementioned cobalt complexes, VCD spectra were found to be very sensitive to the specific nature of the chiral ligand, with characteristic bands observed in the 1200-1600 cm⁻¹ region. nih.gov

These chiroptical methods, often combined with quantum chemical calculations, are powerful tools for the unambiguous assignment of the absolute configuration of this compound and its derivatives.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful analytical technique used to investigate the stereochemical aspects of chiral molecules. unipd.it It relies on the differential absorption of left and right circularly polarized light by a non-racemic chiral substance. acs.org This differential absorption, known as the Cotton effect, provides information about the absolute configuration and conformational features of a molecule. unipd.itnih.gov The resulting spectrum is a plot of this difference in absorption (ΔA) or molar circular dichroism (Δε) against wavelength. Enantiomers of a chiral compound produce mirror-image ECD spectra, making it an invaluable tool for their differentiation and for the determination of enantiomeric purity. nih.govdtu.dk

The ECD spectrum is particularly sensitive to the spatial arrangement of chromophores and chiral centers within a molecule. mdpi.com The sign and intensity of the Cotton effects are dictated by the electronic transitions of the chromophore as perturbed by the chiral environment. mdpi.com For molecules containing a π-conjugated system like naphthalene, the 1-phenylethyl group acts as a chiral substituent that influences the electronic transitions of the naphthalene chromophore. acs.org The resulting ECD signals arise from the chiral perturbation of the naphthalene core by the stereogenic center in the phenylethyl moiety. acs.org

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property that measures the angle to which the plane of polarized light is rotated when it passes through a sample of a chiral substance. acs.org This property is a direct consequence of the molecule's chirality and is one of the oldest and most common methods for characterizing enantiomers. The measurement is typically performed using a polarimeter, and the result is expressed as the specific rotation [α], which is a standardized value for a given compound under specific conditions of temperature, wavelength (commonly the sodium D-line, 589 nm), concentration, and solvent.

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The enantiomer that rotates the plane to the right (clockwise) is termed dextrorotatory (+), while the one that rotates it to the left (counter-clockwise) is levorotatory (-).

For this compound, a specific optical rotation has been reported for the (S)-enantiomer. The synthesis of (S)-1-(1-phenylethyl)naphthalene yielded a product with a significant positive optical rotation, confirming its chiral nature and high enantiomeric enrichment. rsc.org

| Compound | Specific Rotation [α]D | Conditions |

| (S)-1-(1-Phenylethyl)naphthalene | +227.9° | c = 5.0, in Chloroform (CHCl3) rsc.org |

This high value indicates a pronounced chiral effect on the plane of polarized light. Consequently, the (R)-enantiomer, (R)-1-(1-phenylethyl)naphthalene, is expected to exhibit a specific rotation of equal magnitude but opposite sign (-227.9°) under the same measurement conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(1-Phenylethyl)naphthalene.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are powerful computational tools used to predict the geometry and electronic characteristics of molecules. samipubco.com DFT, in particular the B3LYP functional, is frequently used for these calculations. frontiersin.orgisres.orgresearchgate.net For instance, the geometry of related naphthalene (B1677914) derivatives has been optimized using DFT with the B3LYP functional and the 6-31G* basis set. frontiersin.org Such calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the molecule, which is essential for understanding its properties and reactivity. dergipark.org.tr

These computational methods are also employed to investigate the electronic properties of molecules. For example, studies on naphthalene have utilized DFT and HF with various basis sets (such as aug-cc-pVQZ, 3-21G, 6-31G, 6-311G, and SDD) to explore its theoretical structure and characteristics. samipubco.com

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trmdpi.com The MEP surface visualizes the electrostatic potential, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). dergipark.org.tr For naphthalene, MEP calculations have been performed to analyze the electrostatic potential in the molecular plane. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies of these orbitals and the HOMO-LUMO energy gap are critical for understanding a molecule's electronic transitions, chemical reactivity, and kinetic stability. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher polarizability and greater chemical reactivity. mdpi.com FMO analysis has been applied to various naphthalene derivatives to understand their electronic behavior. samipubco.commdpi.comanalis.com.my

| Compound | EHOMO (hartree) | ELUMO (hartree) | ΔEg (eV) |

|---|---|---|---|

| I | -0.207 | -0.059 | 4.03 |

| I-F | -0.211 | -0.063 | 4.03 |

| I-Cl | -0.212 | -0.067 | 3.94 |

| I-Br | -0.213 | -0.070 | 3.89 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction in terms of localized bonds and lone pairs, corresponding to the Lewis structure picture. uni-rostock.deuni-muenchen.de This method investigates hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, with the energetic significance of these interactions estimated by second-order perturbation theory. uni-muenchen.de This analysis has been used to study the electronic structure and stability of various molecules, including those containing naphthalene moieties. samipubco.comresearchgate.net

Nonlinear Optical (NLO) Behavior Prediction

Theoretical calculations are instrumental in predicting the nonlinear optical (NLO) properties of molecules. Chalcone derivatives containing naphthalene have been shown to exhibit excellent NLO properties due to the delocalization of π-electrons within their conjugated systems. analis.com.my Computational methods, such as DFT, can calculate the first hyperpolarizability (β), a key indicator of second-order NLO activity. analis.com.myacs.org A higher value of β suggests a stronger NLO response. The HOMO-LUMO energy gap is also a crucial factor, with smaller gaps often correlating with larger hyperpolarizability values. analis.com.my

| Parameter | Value |

|---|---|

| <α> (x 10-24 esu) | 57.52 |

| Δα (x 10-24 esu) | 86.81 |

| βtot (x 10-30 esu) | 420.51 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules like this compound. Dynamic NMR spectroscopy, combined with theoretical calculations, is a powerful approach for studying stereodynamic processes and determining the energy barriers between different conformations. researchgate.net For flexible molecules, potential energy surface (PES) scans are performed to identify stable conformers. researchgate.net

Theoretical Studies on Reaction Mechanisms

Theoretical calculations are crucial for elucidating the mechanisms of chemical reactions. For naphthalene and its derivatives, theoretical studies have investigated various reaction pathways. For instance, the formation of naphthalene in combustion and astrochemical environments has been studied by analyzing the potential energy surfaces, rate constants, and product branching ratios of relevant reactions. uoa.gr These studies show that reaction mechanisms can be highly dependent on conditions such as temperature and pressure. uoa.gr

In the context of functionalization, the mechanism of cobalt-catalyzed alkoxylation of 1-naphthylamine (B1663977) derivatives has been proposed based on experimental results and DFT calculations. beilstein-journals.org These studies suggest that the reaction likely proceeds via a Co(III) species and involves a cation-radical intermediate. beilstein-journals.org Similarly, theoretical studies on the nucleophilic substitution reactions of 1-phenylethyl chlorides have been conducted to understand the underlying mechanisms. koreascience.kr The mechanism of copper reduction by a thiourea (B124793) derivative containing a (R)-1-(1-phenyl)ethyl group has also been proposed based on the characterization of the resulting polynuclear copper(I) complex. researchgate.net

Reactivity and Reaction Mechanism Studies

Dehydrogenation and Hydrogenation Reactions

Catalytic Dehydrogenation of Perhydro-1-(phenylethyl)naphthalene as Liquid Organic Hydrogen Carriers (LOHCs)

Perhydro-1-(1-phenylethyl)naphthalene is the fully hydrogenated form of 1-(1-phenylethyl)naphthalene and serves as a liquid organic hydrogen carrier (LOHC). This system is valued for its potential in storing and transporting hydrogen in a liquid state, which is safer and more manageable than compressed or liquefied hydrogen. rivm.nlacs.org The release of hydrogen is achieved through a catalytic dehydrogenation process. This endothermic reaction is typically conducted at elevated temperatures. researchgate.net

Recent research has highlighted cis-perhydro-1-(n-phenylethyl)naphthalene as a promising LOHC due to its high hydrogen capacity of 6.49 wt% and favorable physical properties, including a wide liquid range from -21 to 350 °C. acs.orgresearchgate.net The dehydrogenation process can be catalyzed by various noble metal catalysts, with palladium on an alumina (B75360) support showing particular effectiveness compared to platinum, rhodium, and ruthenium. researchgate.net The reaction proceeds in stages, involving the formation of intermediate partially dehydrogenated species before the final release of all stored hydrogen and regeneration of the aromatic this compound. researchgate.net

The efficiency of hydrogen release can be significantly influenced by the reactor design. For instance, using a liquid-film type reactor can lead to higher hydrogen evolution rates at lower temperatures compared to a suspended state, as it allows for superheating of the catalyst layer. researchgate.net

Table 1: Comparison of LOHC Systems

| LOHC System | Hydrogen Capacity (wt%) | Key Characteristics |

| Perhydro-1-(1-phenylethyl)naphthalene | 6.49 | High hydrogen capacity, wide liquid range. acs.org |

| Perhydro-N-ethylcarbazole | 5.8 | Lower dehydrogenation temperatures. researchgate.net |

| Perhydro-dibenzyltoluene | - | Good thermal stability. researchgate.net |

| Decalin/Naphthalene (B1677914) | - | Well-studied system. researchgate.netacs.org |

Factors Influencing Hydrogen Release Performance

Several factors critically influence the performance of hydrogen release from perhydro-1-(1-phenylethyl)naphthalene. The choice of catalyst is paramount. Noble metal-based heterogeneous catalysts, particularly those with palladium and platinum, are effective for the dehydrogenation of LOHCs. researchgate.netiitm.ac.in The catalyst support material, such as alumina or carbon, can also impact the catalyst's activity and stability. researchgate.netiitm.ac.in For instance, the dispersion of the metal on the support and the support's surface area can affect reaction rates. iitm.ac.in

Reactions Involving Carbocation Intermediates

The chemical structure of this compound allows for reactions that proceed through carbocation intermediates, particularly under acidic conditions. The formation of a carbocation at the benzylic position (the carbon atom connecting the phenyl and naphthalene rings) is stabilized by resonance with both aromatic systems. This stability facilitates a variety of transformations.

For example, in the presence of a Lewis acid like aluminum chloride, this compound can undergo rearrangements or react with other nucleophiles. nih.gov The formation of the 1-phenylethyl cation as a persistent species in solution has been studied, and its reactivity is a key aspect of the chemistry of related compounds. researchgate.net These carbocation-mediated reactions are fundamental in processes like Friedel-Crafts alkylations, where an electrophilic carbocation attacks an aromatic ring. sinica.edu.tw The stability and subsequent reaction pathways of such carbocations are influenced by the surrounding solvent and the nature of any substituents on the aromatic rings. researchgate.netacs.org

Radical Reactions and Their Inhibition

This compound can participate in radical reactions. For instance, the thermolysis of styrene (B11656) can lead to the formation of a trimer, 1,2,3,4-tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene, through a radical pathway. cdnsciencepub.com The formation of this trimer can be completely suppressed by the addition of a radical scavenger like 2,2-diphenyl-1-picrylhydrazyl (DPPH). cdnsciencepub.com This indicates that the reaction proceeds via radical intermediates that can be effectively trapped.

The 1-phenylethyl radical itself is a key intermediate in various chemical processes, including polymerization. acs.org Its reactivity with monomers is a subject of study to understand polystyrene formation. acs.org The inhibition of such radical reactions is crucial in applications where the stability of the compound is important, such as its use as a thermal fluid. google.com Radical scavengers or inhibitors work by reacting with the initial radical species to form a more stable radical, thus terminating the chain reaction. cdnsciencepub.comntu.edu.sg Common radical inhibitors include sterically hindered phenols and nitroxide compounds like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). ntu.edu.sg

Cyclization and Rearrangement Mechanisms

Intramolecular cyclization and rearrangement reactions are characteristic of molecules like this compound, which possess two proximal aromatic rings. Under certain conditions, typically involving strong acids or Lewis acids, the phenylethyl side chain can undergo an intramolecular Friedel-Crafts type reaction. beilstein-journals.orgmasterorganicchemistry.com This involves the formation of a carbocation on the benzylic carbon, which then acts as an electrophile and attacks the naphthalene ring, leading to the formation of a new ring system.

These cyclization reactions are a common strategy for the synthesis of polycyclic aromatic hydrocarbons. masterorganicchemistry.com The regioselectivity of the cyclization (i.e., which position on the naphthalene ring is attacked) is governed by the relative stability of the resulting carbocation intermediates and steric factors. nih.gov Rearrangements can also occur, where the initial carbocation rearranges to a more stable isomer before cyclization or reaction with another species. sinica.edu.tw

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the outcome of reactions involving this compound and its derivatives. Solvent polarity, viscosity, and coordinating ability can influence reaction rates, selectivity, and even the reaction mechanism itself. rsc.orgresearchgate.netresearchgate.net

For instance, in reactions proceeding through carbocation intermediates, polar solvents can stabilize the charged species, potentially accelerating the reaction rate. researchgate.net However, coordinating solvents might compete with the intended nucleophile, leading to different products. In a study on the synthesis of a related compound, switching the solvent from THF to acetonitrile (B52724) drastically changed the reaction outcome, enabling the formation of the desired product. rsc.org

In the context of LOHC dehydrogenation, the solvent (or the LOHC itself acting as a solvent) can affect catalyst performance. researchgate.net For example, aromatic solvents have been shown to exhibit low selectivity in some hydrogenation reactions. researchgate.net Furthermore, in intramolecular reactions, using high dilution with an inert solvent can favor the desired intramolecular cyclization over competing intermolecular reactions. researchgate.net

Table 2: Solvent Effects on a Friedel-Crafts Type Reaction

| Solvent | Yield of Benzylated Product (%) | Reference |

| Toluene | - | rsc.org |

| Chloroform | 58 | rsc.org |

| Dichloromethane | - | nih.gov |

| Acetonitrile | 29 (initial), 72 (with water) | rsc.org |

| THF | Reaction failure | rsc.org |

Academic Applications and Research Paradigms

Liquid Organic Hydrogen Carriers (LOHC) Research

The pursuit of safe and efficient hydrogen storage technologies has identified 1-(1-phenylethyl)naphthalene (PEN) as a highly promising Liquid Organic Hydrogen Carrier (LOHC). Its molecular architecture, which combines a naphthalene (B1677914) and a benzene (B151609) structure, is intentionally designed to maximize hydrogen storage capacity while maintaining favorable physical properties for practical application.

The design of PEN as an LOHC is predicated on its high theoretical hydrogen capacity and its existence as a liquid over a broad range of temperatures. The presence of both naphthalene and benzene rings allows for the reversible addition of a large amount of hydrogen, leading to a high storage density. thno.org Research has demonstrated that PEN possesses a gravimetric hydrogen capacity of approximately 6.49 wt% and a volumetric density of 60.8 kg H₂·m⁻³. mdpi.comnih.gov These figures are competitive with other leading LOHC candidates.

Furthermore, PEN and its fully hydrogenated counterpart, perhydro-1-(1-phenylethyl)naphthalene (16H-PEN), exhibit a wide liquid range from -21 °C to 350 °C. mdpi.comnih.gov This is a critical advantage, as it prevents solidification issues during storage in cold climates and allows for a wide operational window for hydrogenation and dehydrogenation processes. Its high boiling point simplifies the purification of the released hydrogen gas. mdpi.comwikipedia.org

From a synthesis perspective, a significant advantage of PEN-based LOHCs is their accessibility from commercially available and low-cost materials. mdpi.comnih.gov For instance, they can be prepared from 1-phenyl-1-tetrahydronaphthylethane (PTE), which is used commercially as a heat transfer fluid, providing a pathway for large-scale and cost-effective production. thno.org

| LOHC System | Gravimetric H₂ Capacity (wt%) | Volumetric H₂ Capacity (kg H₂/m³) | Physical State of Dehydrogenated Form |

|---|---|---|---|

| This compound | ~6.49% mdpi.com | 60.8 nih.gov | Liquid |

| Toluene / Methylcyclohexane | 6.2% | - | Liquid |

| Dibenzyltoluene / Perhydro-dibenzyltoluene | 6.2% | - | Liquid |

| Naphthalene / Decalin | 7.3% | 64.8 | Solid |

The viability of an LOHC system hinges on efficient and reversible catalytic hydrogenation (hydrogen storage) and dehydrogenation (hydrogen release) cycles. Research into PEN-based systems has identified specific catalysts for each process.

For the hydrogenation of PEN to its perhydro state (16H-PEN), ruthenium-based catalysts are effective. Studies have successfully employed 5 wt% Ru on an alumina (B75360) (Al₂O₃) support at temperatures around 180 °C and a pressure of 50 bar. mdpi.com

For the dehydrogenation process, platinum-based catalysts are preferred due to their high activity and selectivity. mdpi.com Catalysts such as 1 wt% Platinum supported on porous activated carbon spheres (Pt/PACS) have shown high efficiency for releasing hydrogen at temperatures between 280-320 °C. mdpi.com Other studies have investigated platinum on different supports like alumina (Pt/Al₂O₃) and carbon (Pt/C), which are common in the dehydrogenation of other polycyclic naphthenes. nih.govrsc.org The choice of catalyst can be critical; for example, in the related decalin-to-naphthalene dehydrogenation, Pt catalysts are more effective for the initial conversion steps, whereas palladium (Pd) catalysts show better performance for the final aromatization to naphthalene. rsc.org

Chiral Chemistry and Asymmetric Transformations

The this compound molecule possesses a stereogenic center at the benzylic carbon, meaning it exists as a pair of enantiomers. This inherent chirality makes it a compound of interest in the field of stereochemistry.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While the 1-phenylethylamine (B125046) moiety is a well-known and widely used chiral auxiliary in asymmetric synthesis, specific research detailing the application of the entire this compound molecule for this purpose is not extensively documented in publicly available scientific literature. Similarly, its use as a chiral sensitizer (B1316253) in asymmetric photochemical reactions has not been a prominent subject of published research.

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. Macrocycles like cyclodextrins and calixarenes are common hosts known to encapsulate aromatic guests. However, specific studies on the formation of inclusion complexes where this compound acts as a guest molecule with these common supramolecular hosts are not widely reported in the current body of scientific research.

Separating the racemic mixture of this compound into its individual enantiomers is crucial for any stereospecific application. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most effective and widely used method for this purpose. nih.gov

The choice of mobile phase is critical. In normal-phase mode, mixtures of alkanes (like n-hexane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are typically used. nih.gov For structurally similar compounds, this method has proven effective, and it is the most probable approach for resolving the enantiomers of this compound.

| CSP Type | Example Selector | Primary Recognition Mechanism | Typical Mode |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric hindrance researchgate.net | Normal Phase |

| Pirkle-type (π-acceptor) | N-(3,5-Dinitrobenzoyl)phenylglycine | π-π donor-acceptor interactions, dipole stacking researchgate.net | Normal Phase |

| Cyclodextrin-based | β-Cyclodextrin derivatives | Inclusion complexation, hydrophobic and hydrogen bonding interactions nih.gov | Reversed-Phase |

Exploration of Novel Chirality Phenomena (e.g., Orientational Chirality)

In the context of this compound, the phenylethyl and naphthalene moieties can be considered as distinct "levers" or "arms." nih.gov Research into orientational chirality has utilized derivatives of this basic structure to create complex molecules where the rotation of these arms is sterically hindered by other bulky groups. frontiersin.orgnih.gov This restriction of free rotation can lead to stable, isolable atropisomers. frontiersin.orgnih.gov

For instance, in specifically designed molecules incorporating the this compound framework, the phenyl group of the phenylethyl substituent can be directed toward or away from another part of the molecule due to these steric interactions. nih.gov This directed orientation, controlled by remote and through-space functional blockers, is the essence of orientational chirality. frontiersin.orgnih.gov The synthesis of such complex chiral molecules often involves multi-step processes, including asymmetric nucleophilic additions and cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. frontiersin.orgnih.gov

The study of these novel chiral phenomena is significant as it expands the understanding of stereochemistry beyond classical definitions. The ability to control and synthesize molecules with specific three-dimensional orientations has potential applications in the development of new chiral materials and catalysts.

Building Blocks and Intermediates in Organic Synthesis

This compound and its derivatives serve as valuable building blocks and intermediates in the field of organic synthesis, providing a structural scaffold for the construction of more complex molecules.

Precursors for Complex Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. libretexts.org Naphthalene is the simplest PAH, and its derivatives, including this compound, can be utilized as starting materials for the synthesis of larger, more intricate polycyclic systems. libretexts.orgyoutube.com The synthesis of substituted naphthalene derivatives is an active area of research due to the diverse biological and material properties exhibited by these compounds. dntb.gov.uaresearchgate.net

Various synthetic strategies, including metal-catalyzed cross-coupling reactions and cycloaddition reactions, are employed to build upon the naphthalene core. dntb.gov.uaacs.org For example, the phenylethyl group in this compound can be modified or used as a handle to introduce additional rings, leading to the formation of complex polycyclic aromatic structures. The growth of PAHs can occur through mechanisms such as the hydrogen-abstraction-C₂H₂-addition (HACA) route, which involves the addition of acetylene (B1199291) units to an existing aromatic ring system. researchgate.netresearchgate.net

Synthesis of Naphthalene Diimides (NDIs) for Advanced Materials

Naphthalene diimides (NDIs) are a class of organic compounds that have garnered significant interest for their applications in advanced materials, particularly in the field of organic electronics. researchgate.netemu.edu.tr These molecules possess a planar aromatic core, excellent thermal and oxidative stability, and favorable charge transport properties. researchgate.net

The synthesis of NDIs typically involves the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines. emu.edu.tr While this compound itself is not a direct precursor in the most common synthetic routes to the NDI core, derivatives containing amine functionalities on the phenylethyl group could potentially be used to introduce this substituent onto the imide positions of the NDI molecule. The substituents at the imide positions play a crucial role in modulating the electronic properties and solid-state packing of the NDI molecules, which in turn influences their performance in electronic devices. researchgate.netrsc.org The versatility in functionalizing the imide positions allows for the fine-tuning of NDI properties for specific applications. emu.edu.tr

Thermal Fluids Research (Focus on Chemical Stability and Degradation Pathways)

The thermal stability and degradation pathways of aromatic compounds are critical considerations in their application as thermal fluids. Naphthalene-based compounds, in general, exhibit good thermal stability due to the inherent robustness of the aromatic ring system. researchgate.net

Research into the thermal degradation of naphthalene and its derivatives indicates that decomposition typically occurs at elevated temperatures. The degradation pathways can be complex, often involving a series of bond-breaking and rearrangement reactions. For instance, the degradation of naphthalene can proceed through various intermediates, ultimately leading to smaller, more volatile compounds or the formation of coke-like materials. researchgate.netethz.ch

The presence of an alkyl substituent, such as the phenylethyl group in this compound, can influence the thermal stability and degradation mechanism. The bond between the naphthalene ring and the phenylethyl group, as well as the bonds within the phenylethyl side chain, are potential sites for thermal cleavage. The specific degradation products would depend on the reaction conditions, including temperature, pressure, and the presence of other chemical species.

Microbial degradation pathways of naphthalene and substituted naphthalenes have also been studied, primarily in the context of bioremediation. frontiersin.org In these biological systems, degradation is initiated by enzymatic action, typically involving dioxygenase enzymes that hydroxylate the aromatic ring. frontiersin.orgethz.chfrontiersin.org This initial step makes the ring more susceptible to cleavage and further metabolism. researchgate.netfrontiersin.orgresearchgate.net While not directly related to thermal degradation, these studies provide insights into the chemical transformations that naphthalene derivatives can undergo.

Bioorganic Chemistry Applications (Limited to non-clinical interactions/synthesis tool)

In the realm of bioorganic chemistry, this compound and its analogs can be utilized as tools to probe and understand the interactions between small molecules and biological macromolecules, such as enzymes and receptors, without the implication of therapeutic development.

The study of how a molecule like this compound binds to a receptor can provide valuable information about the size, shape, and chemical nature of the receptor's binding pocket. researchgate.netnih.gov Radioligand binding assays, for example, are a common technique used to characterize the affinity of a compound for a particular receptor. researchgate.netnih.gov By systematically modifying the structure of this compound and observing how these changes affect its binding affinity, researchers can map out the key structural features required for molecular recognition.

For instance, the naphthalene and phenyl rings of the molecule can engage in hydrophobic and π-stacking interactions with complementary amino acid residues in a protein's binding site. The stereochemistry of the chiral center in the phenylethyl group can also play a critical role in determining the binding orientation and affinity, as biological systems are often highly stereoselective. wikipedia.org

Furthermore, derivatives of this compound can be synthesized to incorporate specific functional groups that can act as probes or labels. These modified molecules can then be used in various biochemical and biophysical experiments to study protein structure and function. Computational modeling and molecular dynamics simulations can also be employed to investigate the binding modes and interactions of these compounds with their biological targets at an atomic level. nih.gov

It is important to note that these applications are focused on using the compound as a research tool to understand fundamental biological processes, rather than for any direct biological or medicinal effect in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.